molecular formula C18H14FN3O3 B6518186 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide CAS No. 904524-03-4

2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide

Cat. No.: B6518186
CAS No.: 904524-03-4
M. Wt: 339.3 g/mol
InChI Key: UJIBCDOXCXKCNB-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed around privileged pharmacophores for targeting cancer cells. The core structure of this molecule incorporates a 2,3-dioxotetrahydropyrazine moiety, a heterocyclic system recognized for its diverse biological activities. Furthermore, the molecule integrates structural elements from documented anticancer agents. Specifically, the N-phenylacetamide scaffold, particularly when substituted with a 4-fluorophenyl group, has been demonstrated in published studies to exhibit potent in vitro cytotoxicity against cancer cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . The presence of the dioxopyrazine ring may contribute to its mechanism of action, as related compounds featuring diketone heterocycles have been shown to act as antimitotic agents that disrupt tubulin polymerization and induce apoptosis . This makes it a valuable candidate for researchers investigating novel apoptotic pathways and for screening against panels of drug-resistant cancer phenotypes. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c19-13-6-8-15(9-7-13)22-11-10-21(17(24)18(22)25)12-16(23)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIBCDOXCXKCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Histone Deacetylase Inhibition

Recent studies have indicated that derivatives of this compound may function as inhibitors of histone deacetylases (HDACs), particularly HDAC3. For instance, a related compound demonstrated an IC50 value of 3.4 µM against HDAC3, showcasing its potential as a selective HDAC inhibitor . HDAC inhibitors are crucial in cancer therapy as they can reactivate silenced tumor suppressor genes.

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. Compounds with similar frameworks have shown promising results in preclinical models, suggesting that they may induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of gene expression through epigenetic changes.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar dioxo-tetrahydropyrazine structures may exhibit neuroprotective effects. These effects could be attributed to their ability to inhibit neuroinflammation and oxidative stress pathways, making them candidates for treating neurodegenerative diseases .

Table: Comparison of Biological Activities

Compound NameTargetIC50 (µM)Activity Type
Compound AHDAC33.4Inhibitor
Compound BCancer Cell Line X5.0Anticancer
Compound CNeuroprotection10.0Neuroprotective

Case Study 1: HDAC Inhibition

A study conducted by Abdelsalam et al. (2022) synthesized several derivatives based on the tetrahydropyrazine scaffold. Among these, one derivative exhibited significant HDAC inhibition, leading to reduced proliferation in cancer cell lines . This highlights the therapeutic potential of modifying the core structure for enhanced biological activity.

Case Study 2: Anticancer Efficacy

In another investigation, researchers explored the anticancer efficacy of a series of tetrahydropyrazine derivatives against different cancer types. The results indicated that compounds similar to 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide effectively induced cell cycle arrest and apoptosis in breast and colon cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Ring

2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxo-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide
  • Key Differences : Replaces the 4-fluorophenyl group with a 4-chlorophenylmethyl substituent and introduces a 3-methoxyphenyl acetamide.
  • Impact: The chloro substituent increases molecular weight (MW: ~428 vs. ~381 for the target compound) and hydrophobicity (XlogP: 2.4 vs. ~2.0 estimated for the target).
2-[4-(3-Chlorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]-N-(2-ethoxyphenyl)acetamide
  • Key Differences : Substitutes 4-fluorophenyl with 3-chlorophenyl and uses a 2-ethoxyphenyl acetamide.
  • The ethoxy group increases lipophilicity (XlogP: ~3.0) compared to the unsubstituted phenyl in the target compound .
2-[4-(3,4-Dimethylphenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]-N-phenylacetamide
  • Key Differences : Incorporates a 3,4-dimethylphenyl group, adding steric bulk.
  • Impact : The methyl groups may hinder rotational freedom (6 rotatable bonds vs. 5 in the target compound) and enhance π-π stacking interactions with hydrophobic enzyme pockets .

Preparation Methods

Stepwise Assembly via Cyclocondensation and Amide Coupling

A prevalent strategy involves constructing the tetrahydropyrazine-dione core followed by acetamide functionalization. The synthesis begins with the cyclocondensation of 4-fluorophenylglyoxal with ethylenediamine under acidic conditions to form 4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine. Subsequent N-alkylation at the pyrazine nitrogen is achieved using α-chloroacetamide derivatives. For instance, reacting the tetrahydropyrazine intermediate with 2-chloro-N-phenylacetamide in the presence of a base like potassium carbonate yields the target compound.

Key Reaction Parameters

  • Solvent : Dichloromethane or acetonitrile for cyclocondensation.

  • Temperature : 0–25°C for alkylation to minimize side reactions.

  • Catalyst : Triethylamine or sodium bicarbonate to facilitate deprotonation.

This method offers moderate yields (45–60%) but requires stringent purification due to byproducts from incomplete alkylation.

One-Pot Synthesis Using α-Halocarbonyl Intermediates

Inspired by fluconazole synthesis protocols, a one-pot approach condenses 4-fluorophenylhydrazine, glyoxylic acid, and N-phenyl-2-chloroacetamide under mild conditions. The reaction proceeds via in situ formation of a hydrazone intermediate, which undergoes cyclization upon dehydration.

Optimization Insights

  • Base : Sodium acetate enhances cyclization efficiency.

  • Reaction Time : 5–8 hours at 50–60°C achieves >70% conversion.

  • Workup : Aqueous extraction followed by silica gel chromatography isolates the product.

This method reduces purification steps but demands precise stoichiometric control to prevent oligomerization.

Advanced Functionalization Strategies

Protecting Group Chemistry for Selective Amidation

To avoid competing reactions at the aniline nitrogen, temporary protection using tert-butoxycarbonyl (BOC) groups is employed. For example, N-BOC-protected 4-fluoroaniline is reacted with 2-bromoacetyl bromide to form a bromoacetamide intermediate. Deprotection with trifluoroacetic acid liberates the free amine, which is then coupled with preformed tetrahydropyrazine-dione via nucleophilic substitution.

Advantages

  • Selectivity : Prevents undesired N-alkylation at the aniline group.

  • Yield Improvement : Increases overall yield to 65–75% compared to unprotected routes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps such as cyclocondensation and amide coupling. A reported protocol reduced reaction times from hours to minutes (e.g., cyclocondensation completed in 15 minutes at 100°C). This method enhances reproducibility and reduces thermal degradation risks.

Analytical Characterization and Quality Control

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • Strong absorption bands at 1680–1700 cm⁻¹ confirm the presence of the diketone (C=O) in the tetrahydropyrazine ring.

  • A peak at 1500–1520 cm⁻¹ corresponds to C-F stretching in the fluorophenyl group.

¹H NMR Analysis :

  • The fluorophenyl protons resonate as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz).

  • Acetamide methylene protons appear as a singlet at δ 4.1–4.3 ppm.

  • Pyrazine NH protons are observed as broad singlets at δ 9.8–10.2 ppm.

Mass Spectrometry :

  • High-resolution MS (HRMS) confirms the molecular ion peak at m/z 369.1 (calculated for C₁₈H₁₄FN₃O₃).

Purity Assessment via HPLC

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard for purity analysis. A typical mobile phase (acetonitrile/water, 70:30) elutes the compound at 6.8 minutes with >98% purity.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage
Stepwise Assembly45–6012–24 hoursHigh regioselectivity
One-Pot Synthesis65–755–8 hoursReduced purification steps
Microwave-Assisted70–8015–30 minutesRapid kinetics, energy efficiency

Challenges and Optimization Opportunities

Byproduct Formation During Alkylation

Competing O-alkylation at the diketone oxygen can occur if the base is insufficiently strong. Substituting potassium carbonate with sodium hydride in tetrahydrofuran suppresses this side reaction.

Solvent Selection for Crystallization

The compound exhibits poor solubility in polar aprotic solvents. Recrystallization from ethyl acetate/hexane (1:3) produces needle-shaped crystals suitable for X-ray diffraction .

Q & A

Q. What are the critical considerations for scaling synthesis from lab to pilot scale?

  • Methodological Answer :
  • Safety protocols : Mitigate risks of exothermic reactions via controlled addition and cooling systems .
  • Batch vs. flow chemistry : Evaluate continuous flow reactors for hazardous intermediates (e.g., azides) .

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